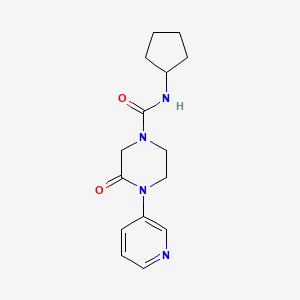

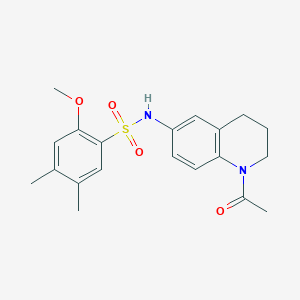

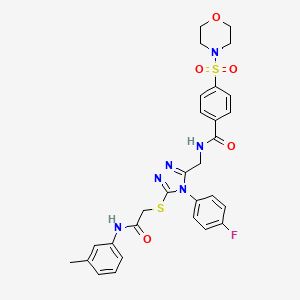

![molecular formula C29H31N3O3 B2691944 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847394-41-6](/img/structure/B2691944.png)

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as Ranolazine . It is a derivative of anti-ischemic piperazine and acts as a sodium (Na+)-current inhibitor . It has the potential to treat diastolic heart failure and helps in ameliorating myocardial diastolic function .

Molecular Structure Analysis

The molecular formula of Ranolazine is C24H33N3O4 . The average mass is 427.536 Da and the monoisotopic mass is 427.247101 Da .Physical And Chemical Properties Analysis

Ranolazine is a white to off-white solid . It is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Antifungal Agents

Research on derivatives of dimethylpyrimidin, such as the study by N. N. Jafar et al. (2017), shows the potential of heterocyclic compounds in developing antifungal agents. Compounds were synthesized and tested against types of fungi like Aspergillus terreus and Aspergillus niger, indicating the biomedical relevance of such chemical structures in addressing fungal infections (Jafar et al., 2017).

Novel Polyimides

The synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups, as discussed by M. Ghaemy and R. Alizadeh (2009), highlights the importance of such compounds in creating materials with high thermal stability and solubility in various solvents. These properties are crucial for applications in electronics and materials science (Ghaemy & Alizadeh, 2009).

Structurally Diverse Library Generation

The work by G. Roman (2013) on generating a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the potential of such chemical frameworks in medicinal chemistry and drug discovery. These methods allow for the exploration of new therapeutic agents by providing a variety of structural analogs for biological testing (Roman, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is the late sodium current in cardiomyocytes . This current is responsible for the influx of sodium ions into the cells, which plays a crucial role in the regulation of the cardiac action potential and the overall function of the heart .

Mode of Action

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one acts by inhibiting the late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes . This inhibition helps to maintain the balance of ions within the cells, preventing cellular damage and improving the function of the heart .

Biochemical Pathways

The compound 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one also affects the metabolic pathways in the heart. It prevents fatty acid oxidation and favors glucose utilization . This shift in energy substrate utilization helps to ameliorate the “energy starvation” of the failing heart, improving its function .

Pharmacokinetics

The pharmacokinetics of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of the compound is about 7 hours . At steady state, the peak/trough ratio of the plasma concentration is 1.6 .

Result of Action

The molecular and cellular effects of the action of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one include the reduction of calcium overload in ischemic cardiomyocytes and the shift in energy substrate utilization from fatty acids to glucose . These effects help to improve the function of the heart, particularly in conditions of heart failure .

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-20-13-14-24(21(2)17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-25(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCNGWQXUDBWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

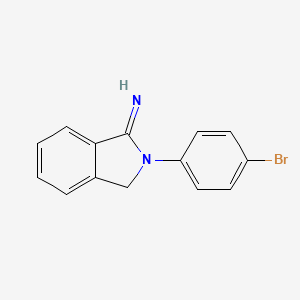

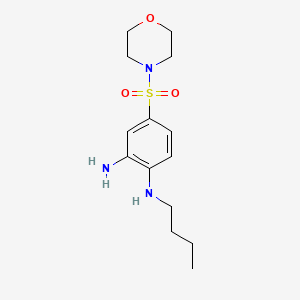

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2691867.png)

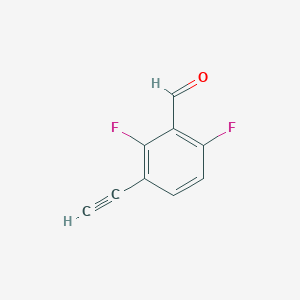

![6-(2-Methoxyphenyl)-2-[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691877.png)

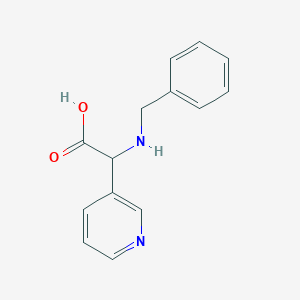

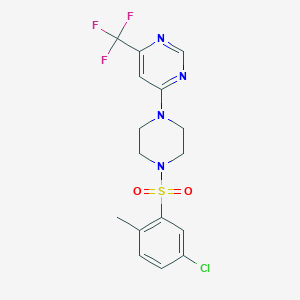

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2691878.png)

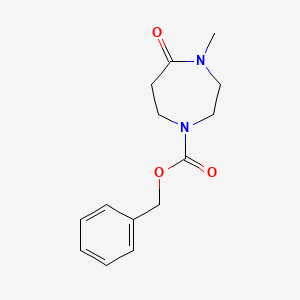

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)